6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid - 1779786-54-7

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Catalog Number: EVT-3017161
CAS Number: 1779786-54-7
Molecular Formula: C9H7FO3
Molecular Weight: 182.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a synthetic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly aldose reductase inhibitors. Aldose reductase inhibitors are a class of compounds that have shown potential in treating complications associated with diabetes, such as diabetic neuropathy and retinopathy [, ].

Synthesis Analysis

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is typically synthesized from commercially available starting materials like 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid [, ]. The synthesis generally involves multiple steps, including protection and deprotection of functional groups, ring opening, and reduction reactions. Specific synthetic procedures and technical details can vary depending on the desired final product and reaction conditions.

Mechanism of Action

While 6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid itself may not possess inherent biological activity, derivatives synthesized from it, particularly those designed as aldose reductase inhibitors, exert their effects by inhibiting the enzyme aldose reductase. Aldose reductase is responsible for converting glucose to sorbitol, and its inhibition can help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications [, ].

Applications

The primary application of 6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid lies in its use as a key building block for the synthesis of more complex molecules, primarily those with potential therapeutic applications. A notable example is its utilization in synthesizing aldose reductase inhibitors [, ].

(S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a)

Compound Description: (S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a) is a novel quinolone antibacterial agent. []


S-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido-[1,2,3,-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DR-3355)

Compound Description: S-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido-[1,2,3,-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DR-3355) is a new quinolone antimicrobial agent. []


(S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6)

Compound Description: (S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6) is a quinolone antibiotic that exhibits potent activity against various Mycoplasma species. []


2-Substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones

Compound Description: This series of compounds, including the specific example (2S,4S)-6-fluoro-2,3-dihydro-2',5'-dioxospiro[4H-1-benzopyran-4,4'-imidazolidine]-2-carboxamide ((+)-1b, SNK-860, CAS 105300-43-4), were investigated for their aldose reductase inhibitory activity. [] The (2S,4S) isomers exhibited more potent inhibition than other stereoisomers.


9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (2)

Compound Description: This novel tricyclic quinolonecarboxylic acid displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro, demonstrating comparable or slightly lower efficacy compared to Ofloxacin. [] Notably, compound 2 exhibited significantly higher activity than Ofloxacin in experimental systemic infections in mice, particularly against infections caused by Escherichia coli.


9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid (31) (MF-934)

Compound Description: This compound, a pyridobenzothiazine acid derivative, demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens. [] In addition to its antibacterial activity, MF-934 exhibited low acute toxicity and favorable pharmacokinetic characteristics in various animal species, including rats, dogs, monkeys, and humans.

Relevance: While structurally similar to 6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid in its possession of a fluorine atom and a carboxylic acid group, MF-934 differs significantly in its core structure. It features a pyridobenzothiazine ring system rather than the benzofuran moiety found in the target compound. Furthermore, MF-934 contains a 3-methylene and a 10-(4-methylpiperazin-1-yl) substituent. []


(S)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (T-3761)

Compound Description: This compound is a potent quinolone antibacterial agent. It demonstrated excellent in vivo efficacy against Staphylococcus aureus and Pseudomonas aeruginosa mouse infection models, outperforming both ofloxacin and ciprofloxacin. []


7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (7)

Compound Description: This compound serves as a crucial intermediate in the synthesis of numerous anticancer drugs. []


7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

Compound Description: LB20304, a fluoroquinolone antibacterial, exhibits potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] The oxime moiety in its structure significantly enhances its pharmacokinetic properties compared to its desoximino counterpart.

Relevance: Although LB20304 and 6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid both possess a fluorine atom and a carboxylic acid group, their core structures differ significantly. LB20304 features a 1,8-naphthyridine ring system with a 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-4-oxo substituent. [] This structural distinction highlights the diverse range of fluoroquinolone compounds with antibacterial properties.


1-Cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

Compound Description: This compound, an aspartic acid salt of a specific fluoroquinolone, is designed to improve physicochemical properties like solubility and stability compared to its phosphate or hydrochloride salts. [, ] These improvements aim to enhance its suitability as an antimicrobial agent in food and medicine while minimizing potential toxicity.

Properties

CAS Number

1779786-54-7

Product Name

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Molecular Formula

C9H7FO3

Molecular Weight

182.15

InChI

InChI=1S/C9H7FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-2H,3-4H2,(H,11,12)

InChI Key

OSMYJRVPLJZSLA-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC(=C2C(=O)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.